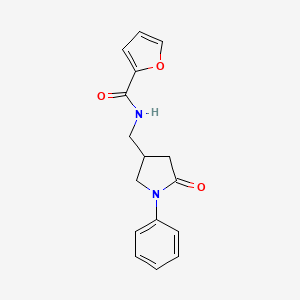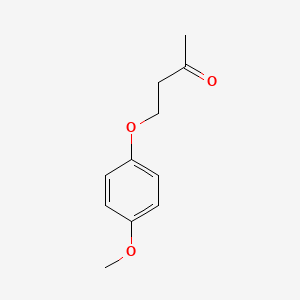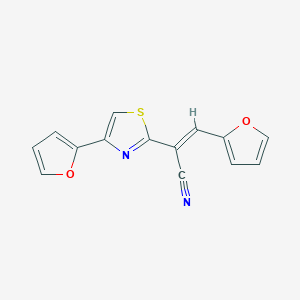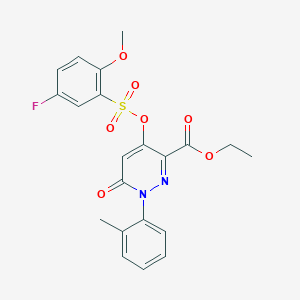
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)furan-2-carboxamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases . The pyrrolidine ring is particularly interesting due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . This is followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . This is followed by parallel amidation with a series of 12 aliphatic amines .Mechanism of Action
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)furan-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of the enzyme thymidylate synthase (TS). TS is an essential enzyme for DNA synthesis and is overexpressed in many types of cancer. This compound binds to the active site of TS, preventing the enzyme from converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a decrease in the production of dTMP, which is necessary for DNA synthesis, and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and is well tolerated in vivo. The compound has been shown to inhibit the growth of cancer cells in a dose-dependent manner, with minimal effects on normal cells. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit angiogenesis, which is necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)furan-2-carboxamide in lab experiments is its low toxicity profile and high selectivity for cancer cells. This makes it an attractive candidate for further development as a therapeutic agent for cancer treatment. However, one limitation is that the compound may have limited efficacy in certain types of cancer, as the inhibition of TS may not be the primary driver of tumor growth in all cases.
Future Directions
There are several potential future directions for the development of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)furan-2-carboxamide as a therapeutic agent for cancer treatment. One direction is to investigate the efficacy of this compound in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Another direction is to explore the use of this compound in combination with immunotherapy, which has shown promise in the treatment of certain types of cancer. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound in order to maximize its anti-cancer effects.
Synthesis Methods
The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)furan-2-carboxamide has been achieved using several methods, including the reaction of furan-2-carboxylic acid with N-phenylpyrrolidine-3-carbaldehyde in the presence of a catalytic amount of piperidine. Another method involves the reaction of furan-2-carboxylic acid with 3-aminophenylpyrrolidine in the presence of a coupling agent such as DCC. These methods have been optimized to yield high purity this compound with good yields.
Scientific Research Applications
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)furan-2-carboxamide has been extensively studied for its potential application in cancer treatment. Research has shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of various types of cancer.
properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-9-12(10-17-16(20)14-7-4-8-21-14)11-18(15)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRLOZQXBXVUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromobenzyl)-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2790838.png)


![(4aS,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B2790845.png)


![4-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(5H)-furanone](/img/structure/B2790851.png)
![N-(4-fluorobenzyl)-2-(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetamide](/img/structure/B2790852.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/no-structure.png)



![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2790859.png)
![methyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2790861.png)